molecular formula C11H14BrN B13328691 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B13328691
M. Wt: 240.14 g/mol
InChI Key: WQGSZCUZHLMBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Bromo-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and the tetrahydroisoquinoline core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects .

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-bromo-2,8-dimethyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-3-4-13(2)7-11(8)9/h5-6H,3-4,7H2,1-2H3

InChI Key

WQGSZCUZHLMBKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1CN(CC2)C)Br

Origin of Product

United States

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